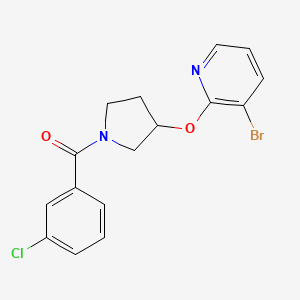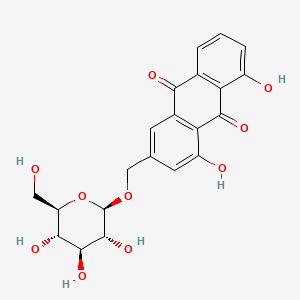
Aloe-emodin-glucoside
Descripción general
Descripción
Aloe-emodin-glucoside is a derivative of aloe-emodin, an anthraquinone compound . It is found in the roots and rhizomes of many plants and has shown potential in various biological activities such as antineoplastic, anti-inflammatory, antiangiogenic, and antiproliferative . It also has the ability to prevent cancer metastasis and potentially reverse multidrug resistance of cancer cells .
Synthesis Analysis
Aloe-emodin-glucoside can be synthesized through glycosylation in engineered Escherichia coli . The process involves the use of glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) for enzymatic modification of emodin and aloe-emodin . The maximum yield of glycosylated products of emodin (emodin-O-β-d-glucoside) and aloe-emodin (aloe-emodin-O-β-d-glucoside) were approximately 144 µM (38 mg/L) and 168 µM (45 mg/L) respectively .
Molecular Structure Analysis
The molecular structure of aloe-emodin-glucoside is similar to that of anthraquinones . It is an anthraquinone derivative isolated from Aloe vera .
Chemical Reactions Analysis
The anthraquinone compounds such as emodin, aloe-emodin, and rhein undergo glucuronidation and sulfation . Rhein can also be present in the blood in prototype form .
Aplicaciones Científicas De Investigación
1. Anticancer Properties
Aloe-emodin-glucoside exhibits significant anticancer activity. It shows potent binding to G-quadruplex DNA sequences, which are crucial in gene regulation and cancer development. Aloe-emodin and its glucoside derivatives have been found to have higher binding affinity to these sequences, particularly in oncogenes like c-KIT and c-MYC, which may correlate to their anticancer effects (Das & Dutta, 2021). Additional studies demonstrate aloe-emodin’s ability to inhibit cancer cell proliferation and induce apoptosis through cell cycle arrest, especially in neuroectodermal tumors (Pecere et al., 2000).
2. Anti-Inflammatory and Antiarthritic Effects
Aloe-emodin has shown anti-inflammatory properties by inhibiting inducible nitric oxide and prostaglandin E2 in vitro. It modulates the anti-inflammatory activity and expression of COX-2 in rodent models, suggesting its potential in treating inflammatory conditions (Kshirsagar et al., 2014).
3. Pharmacological Effects
Emerging evidence points to aloe-emodin's broad pharmacological effects, including antivirus, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. These properties lay the foundation for treating various diseases, like influenza, Alzheimer's disease, and different types of cancers (Dong et al., 2020).
4. Antiviral and Antimicrobial Activities
Aloe-emodin has been identified as an interferon-inducing agent with significant antiviral activity against pathogens like Japanese encephalitis virus and enterovirus 71. It activates interferon-stimulated response elements, leading to inhibition of virus replication (Lin et al., 2008).
5. Effects on Glucose Metabolism
Studies indicate that aloe-emodin glycosides can stimulate glucose transport and glycogen storage, potentially alleviating insulin resistance. It enhances glucose uptake by modulating key markers in the insulin signaling cascade, suggesting its relevance in diabetes management (Anand et al., 2010).
Mecanismo De Acción
Aloe-emodin-glucoside has been shown to have antiproliferative and anticarcinogenic properties . It inhibits cell growth and proliferation, initiates apoptosis, has antimetastasis, and antiangiogenic effects . In cancer cells, these molecular mechanisms consist of inhibition of cell growth and proliferation, cell cycle arrest deterioration, initiation of apoptosis, antimetastasis, and antiangiogenic effect .
Safety and Hazards
Aloe-emodin-glucoside may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHVCDULHERIH-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951621 | |
| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50488-89-6, 29010-56-8 | |
| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloe-emodin-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




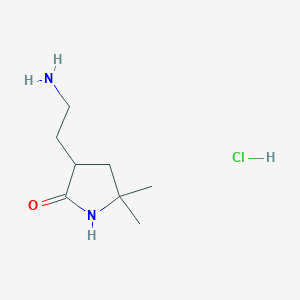
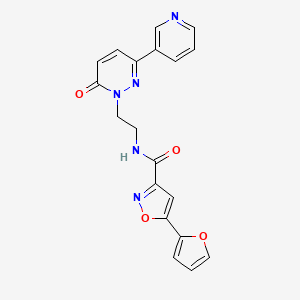
![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)

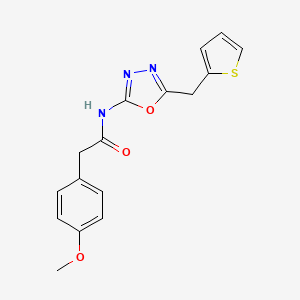

![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)

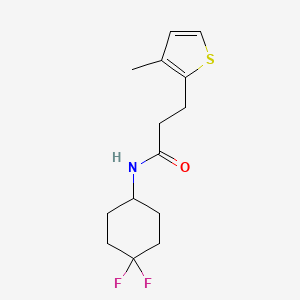
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)

